Information on the compound can be found in chemical databases like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-2024 [date cited]. CID=16760588. Available from: ], which provides details on its structure, formula, and identifiers. However, these resources do not typically discuss research applications.
Some commercial suppliers offer 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, suggesting potential research applications. However, the specific uses aren't disclosed on supplier websites [Fisher Scientific. 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine 98.0+%, TCI America™. [cited 2024 Mar 18]. Available from: ].
JSH-23, chemically known as 4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine, is a synthetic compound recognized primarily for its role as an inhibitor of nuclear factor kappa B (NF-κB) transcriptional activity. With a molecular weight of approximately 240.34 g/mol, it has garnered attention in various biomedical research fields due to its antioxidant properties and potential therapeutic applications in inflammatory and bone-related diseases .
JSH-23 functions by inhibiting the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. Its mechanism involves the suppression of reactive oxygen species (ROS) generation, particularly in RANKL-induced osteoclastogenesis, which is crucial for maintaining bone homeostasis. The compound has an IC50 value of 7.1 µM, indicating its potency in inhibiting NF-κB activity without affecting the degradation of IκB, an inhibitor protein .
The biological activities of JSH-23 include:
JSH-23 has several promising applications:
Research indicates that JSH-23 interacts with various cellular pathways:
Several compounds exhibit similar biological activities to JSH-23, primarily through their roles as NF-κB inhibitors or antioxidants. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Curcumin | NF-κB inhibition | Natural compound with anti-cancer properties |
| Resveratrol | Antioxidant and anti-inflammatory | Found in grapes; cardiovascular benefits |
| Parthenolide | NF-κB inhibition | Derived from feverfew; anti-inflammatory effects |
| BAY 11-7082 | Inhibits IκB phosphorylation | Specific for NF-κB signaling pathways |
JSH-23 stands out due to its specific inhibition of NF-κB translocation without affecting IκB degradation, which differentiates it from other compounds that may not have this selective action .
JSH-23 consists of a 1,2-phenylenediamine backbone substituted with:
The molecular formula is C16H20N2, with a molar mass of 240.34 g/mol. The presence of two amino groups (–NH2) on the benzene ring and the hydrophobic phenylpropyl side chain confers both polar and nonpolar characteristics, influencing its solubility and reactivity.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine | |
| CAS Registry Number | 749886-87-1 | |
| SMILES Notation | CC1=CC(N)=C(NCCCC2=CC=CC=C2)C=C1 | |
| InChI Key | YMFNPBSZFWXMAD-UHFFFAOYSA-N |
Computational models reveal that the 3-phenylpropyl chain adopts a gauche conformation relative to the benzene ring, minimizing steric hindrance. The dihedral angle between the aromatic rings measures approximately 112°, as inferred from analogous compounds.
JSH-23 (4-methyl-N¹-(3-phenylpropyl)benzene-1,2-diamine) is a synthetic aromatic diamine compound that functions as a selective inhibitor of nuclear factor kappa B (NF-κB) transcriptional activity [1] [2] [3]. The compound exhibits a unique mechanism of action by specifically targeting the nuclear translocation of NF-κB without affecting IκB degradation, which distinguishes it from other NF-κB inhibitors [1] [4] [5].
The molecular structure of JSH-23 consists of a benzene ring substituted with a methyl group and an N-(3-phenylpropyl) group attached to a 1,2-diamine moiety [6] [7]. This chemical composition enables JSH-23 to interact with the nuclear localization signal (NLS) of the p65 subunit of NF-κB, preventing its translocation from the cytoplasm to the nucleus [8] [9] [10]. The compound demonstrates an IC50 value of 7.1 μM for inhibiting NF-κB transcriptional activity in lipopolysaccharide-stimulated RAW 264.7 macrophages [8] [4] [3].
JSH-23 selectively blocks the nuclear translocation of the p65 (RelA) subunit of NF-κB by interfering with the nuclear import machinery [1] [11] [12]. Immunofluorescence studies demonstrate that JSH-23 treatment results in cytoplasmic sequestration of p65, preventing its nuclear accumulation even in the presence of inflammatory stimuli [1] [11] [13]. The compound achieves this effect without disrupting the degradation of IκBα, the cytoplasmic inhibitor of NF-κB, which represents a rare and specific mechanism of NF-κB inhibition [1] [4] [14].
The mechanism by which JSH-23 prevents nuclear translocation involves direct interference with the nuclear localization signal of p65 [2] [11] [15]. This interference disrupts the interaction between p65 and importin proteins responsible for nuclear transport, effectively maintaining NF-κB dimers in the cytoplasm [11] [12]. Chromatin immunoprecipitation assays confirm that JSH-23 treatment significantly reduces the binding of p65 to NF-κB response elements in target gene promoters [16] [13] [12].
JSH-23 demonstrates potent inhibition of NF-κB DNA binding activity through multiple mechanisms [16] [13] [12]. Electrophoretic mobility shift assays reveal that JSH-23 treatment dose-dependently reduces the binding of NF-κB complexes to κB consensus sequences [16] [12]. The compound specifically targets the DNA-binding domain interactions, resulting in decreased occupancy of NF-κB response elements across multiple target gene promoters [16] [13].
The transcriptional inhibitory effects of JSH-23 extend beyond simple DNA binding interference [1] [17] [13]. Luciferase reporter assays demonstrate that JSH-23 effectively suppresses NF-κB-driven gene expression in a concentration-dependent manner [1] [13]. The compound particularly affects the expression of inflammatory genes including tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) [1] [18] [19].
JSH-23 exerts profound effects on inflammatory cytokine production through its inhibition of NF-κB signaling [1] [18] [17]. The compound significantly reduces the expression and secretion of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and prostaglandin E2 [1] [17] [19]. Real-time polymerase chain reaction and enzyme-linked immunosorbent assay analyses confirm that JSH-23 treatment suppresses both mRNA expression and protein secretion of these inflammatory markers [1] [17] [19].
JSH-23 modulates reactive oxygen species (ROS) generation through effects on the TNF receptor-associated factor 6 (TRAF6)/Rac1/NADPH oxidase 1 (NOX1) signaling pathway [1] [14]. Western blot analyses demonstrate that JSH-23 treatment reduces the expression and activation of TRAF6, Rac1, and NOX1 proteins, leading to decreased intracellular ROS production [1] [14]. This antioxidant effect contributes to the compound's protective properties in various cellular stress conditions [1] [14].
JSH-23 demonstrates the ability to enhance antioxidant defense mechanisms through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway [1] [18] [14]. Immunofluorescence and Western blot studies show that JSH-23 treatment promotes nuclear translocation of Nrf2 and increases the expression of downstream antioxidant enzymes including HO-1, NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase [1] [14].
The antioxidant properties of JSH-23 extend beyond direct ROS scavenging to include enhancement of cellular antioxidant capacity [1] [14]. The compound protects cells against hydrogen peroxide-induced oxidative damage by upregulating antioxidant enzyme expression and maintaining cellular redox homeostasis [1] [14]. This dual mechanism of NF-κB inhibition and antioxidant enhancement contributes to JSH-23's protective effects in inflammatory and oxidative stress conditions [1] [18] [14].
JSH-23 influences cell cycle progression through its effects on NF-κB-regulated cell cycle checkpoint proteins [11] [20]. The compound prevents cell cycle arrest in the G2/M phase induced by inflammatory stimuli, maintaining cellular proliferative capacity [11] [20]. Flow cytometry analyses demonstrate that JSH-23 treatment preserves normal cell cycle distribution even under stress conditions [11] [20].
The anti-apoptotic effects of JSH-23 involve modulation of multiple apoptotic regulatory proteins [1] [14] [12]. Western blot analyses reveal that JSH-23 treatment reduces the expression of pro-apoptotic proteins including Bax and cleaved caspase-3, while enhancing the expression of anti-apoptotic Bcl-2 [1] [14]. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays confirm that JSH-23 significantly reduces apoptotic cell death in various stress conditions [1] [11] [14].
JSH-23 influences the formation and stability of NF-κB protein complexes through direct and indirect mechanisms [11] [15] [12]. Co-immunoprecipitation studies demonstrate that JSH-23 treatment affects the interaction between p65 and other NF-κB family members, altering the composition of active transcriptional complexes [11] [15]. The compound particularly disrupts the formation of p65/p50 heterodimers responsible for canonical NF-κB signaling [11] [15].
The transcriptional inhibitory effects of JSH-23 also involve interference with the recruitment of transcriptional cofactors to NF-κB-bound promoter regions [16] [13]. Chromatin immunoprecipitation assays reveal that JSH-23 treatment reduces the association of transcriptional activators with NF-κB response elements, leading to decreased transcriptional output [16] [13].
JSH-23 demonstrates remarkable selectivity for NF-κB signaling while leaving other major signaling pathways largely unaffected [1] [11] [14]. Western blot analyses confirm that JSH-23 treatment does not significantly alter the phosphorylation status of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 [1] [11]. Similarly, the compound does not affect phosphoinositide 3-kinase (PI3K)/Akt signaling, preserving essential cell survival pathways [1] [11].
The molecular mechanisms of JSH-23 exhibit clear concentration dependence, with optimal effects observed at concentrations ranging from 10 to 40 μM [1] [11] [17]. Lower concentrations (1-10 μM) primarily affect transcriptional activity, while higher concentrations (20-40 μM) additionally enhance antioxidant responses [1] [11] [14]. This concentration-dependent profile allows for selective targeting of specific molecular mechanisms based on therapeutic requirements [1] [11] [14].
[image:jsh23molecularmechanisms.csv]
The comprehensive analysis of JSH-23's molecular mechanisms reveals a sophisticated compound that selectively targets NF-κB signaling through multiple complementary pathways. The unique combination of nuclear translocation inhibition, transcriptional suppression, and antioxidant enhancement positions JSH-23 as a valuable research tool for understanding NF-κB biology and inflammatory processes. The selectivity of JSH-23 for NF-κB signaling, combined with its ability to enhance protective antioxidant responses, demonstrates the potential for developing targeted therapeutic approaches that address both inflammatory and oxidative stress components of disease pathogenesis.
[image:jsh23signalingpathways.csv]
Corrosive;Irritant;Environmental Hazard